molecular formula C6H6ClNO B11811294 4-Chloro-5-hydroxy-2-methylpyridine CAS No. 1261811-68-0

4-Chloro-5-hydroxy-2-methylpyridine

Cat. No.: B11811294
CAS No.: 1261811-68-0
M. Wt: 143.57 g/mol
InChI Key: FHXPRNBMGUMEFL-UHFFFAOYSA-N
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Description

4-Chloro-5-hydroxy-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H6ClNO It belongs to the pyridine family, characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Chloro-5-hydroxy-2-methylpyridine involves the chlorination of 5-hydroxy-2-methylpyridine. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

5-Hydroxy-2-methylpyridine+SOCl2This compound+SO2+HCl\text{5-Hydroxy-2-methylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Hydroxy-2-methylpyridine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, 2-chloro-5-methylpyridine can be oxidized and then subjected to nitration and reduction reactions to yield the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-hydroxy-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can replace the chlorine atom.

Major Products

    Oxidation: 4-Chloro-5-oxo-2-methylpyridine

    Reduction: 4-Chloro-5-amino-2-methylpyridine

    Substitution: 4-Methoxy-5-hydroxy-2-methylpyridine

Scientific Research Applications

4-Chloro-5-hydroxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-hydroxy-2-methylpyridine is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

1261811-68-0

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

4-chloro-6-methylpyridin-3-ol

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)3-8-4/h2-3,9H,1H3

InChI Key

FHXPRNBMGUMEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)O)Cl

Origin of Product

United States

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